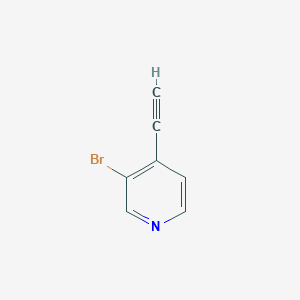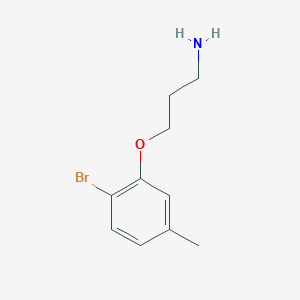
3-Bromo-4-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-ethynylpyridine is an organic compound with the molecular formula C₇H₄BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and an ethynyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethynylpyridine typically involves the bromination of 4-ethynylpyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Another method involves the use of 4-ethynylpyridine as a starting material, which undergoes a halogenation reaction with a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. This method offers a high yield and selectivity for the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled, and the use of continuous flow reactors can enhance the efficiency of the process. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-ethynylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Reagents such as palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions. The reactions are carried out under an inert atmosphere, such as nitrogen or argon.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted pyridines, where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are coupled compounds with extended conjugation or new carbon-carbon bonds.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-4-ethynylpyridine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential as a tool in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-ethynylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new bonds. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylpyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
3-Bromo-4-methylpyridine: Substituted with a methyl group instead of an ethynyl group, leading to different reactivity and applications.
4-[(4-Bromophenyl)ethynyl]pyridine: Contains a phenyl group, which alters its electronic properties and reactivity
Uniqueness
3-Bromo-4-ethynylpyridine is unique due to the presence of both a bromine atom and an ethynyl group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The bromine atom allows for selective substitution reactions, while the ethynyl group enables coupling reactions and the formation of extended conjugated systems .
Propriétés
IUPAC Name |
3-bromo-4-ethynylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOSBBLWWFDRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3,4-a']Dinaphthalen-4-yl)dimethylamine](/img/structure/B8066339.png)
